

# A Comprehensive Technical Guide to Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

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## Compound of Interest

**Compound Name:** Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

**Cat. No.:** B583160

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth overview of **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate**, a key chiral building block in the synthesis of various pharmaceuticals. This document details its chemical and physical properties, outlines a general methodology for its asymmetric synthesis, presents its spectroscopic data for characterization, and discusses its applications in drug discovery and development. The information is structured to be a valuable resource for researchers and professionals engaged in medicinal chemistry and organic synthesis.

## Introduction

**Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** (CAS Number: 124980-98-9) is a valuable chiral intermediate widely employed in the pharmaceutical industry.<sup>[1]</sup> Its stereospecific structure makes it a crucial component in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including anti-inflammatory agents and lipid-lowering drugs.<sup>[2]</sup> The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the final drug molecule, a common strategy in modern drug design. This guide will cover the essential technical aspects of this compound, from its fundamental properties to its synthesis and analysis.

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** is presented in the table below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Reference
CAS Number	124980-98-9	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> FO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	198.19 g/mol	<a href="#">[1]</a>
Appearance	Oil	<a href="#">[1]</a>
Boiling Point (Predicted)	291.7 ± 25.0 °C	
Density (Predicted)	1.232 ± 0.06 g/cm <sup>3</sup>	
pKa (Predicted)	12.67 ± 0.20	<a href="#">[1]</a>

## Synthesis

The enantioselective synthesis of  $\beta$ -hydroxy esters like **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** is a critical process in medicinal chemistry. While a specific, detailed protocol for this exact molecule is not readily available in public literature, a general and highly effective method involves the asymmetric reduction of the corresponding  $\beta$ -keto ester. This can be achieved with high enantioselectivity using biocatalysis or chiral catalysts.

## General Experimental Protocol: Asymmetric Biocatalytic Reduction

This protocol describes a general method for the asymmetric reduction of a  $\beta$ -keto ester to a chiral  $\beta$ -hydroxy ester using a ketoreductase enzyme.

### Materials:

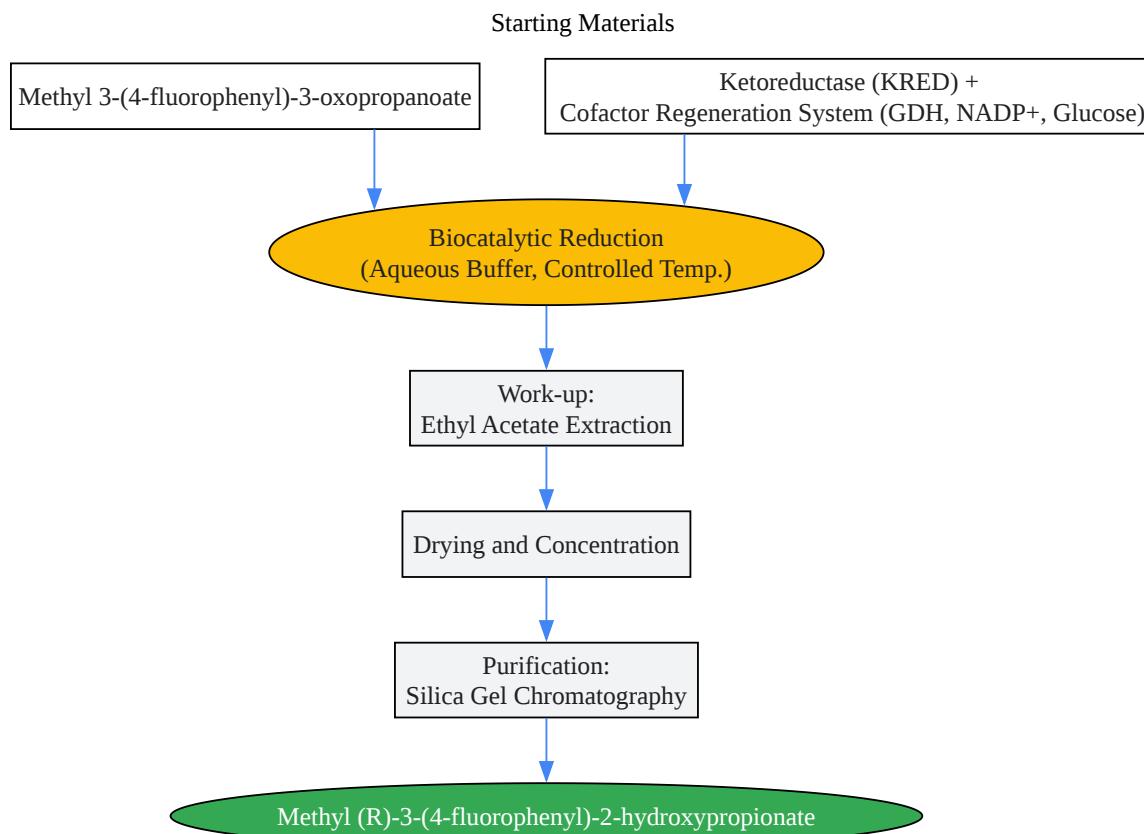
- Methyl 3-(4-fluorophenyl)-3-oxopropanoate

- Ketoreductase (KRED) enzyme
- Nicotinamide adenine dinucleotide phosphate (NADP<sup>+</sup>)
- Glucose dehydrogenase (GDH) for cofactor regeneration
- D-Glucose
- Potassium phosphate buffer (pH 7.0)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

#### Procedure:

- In a reaction vessel, dissolve Methyl 3-(4-fluorophenyl)-3-oxopropanoate in potassium phosphate buffer.
- Add the ketoreductase enzyme, NADP<sup>+</sup>, glucose dehydrogenase, and D-glucose.
- Stir the mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate**.

#### Logical Workflow for Asymmetric Synthesis:

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Caption: Asymmetric synthesis workflow.

## Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the synthesized compound. Below are the expected spectral data based on the structure of **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl ester protons.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Integration	Assignment
7.2-7.4	Multiplet	2H	Ar-H (ortho to F)
6.9-7.1	Multiplet	2H	Ar-H (meta to F)
4.4-4.5	Multiplet	1H	-CH(OH)-
3.7	Singlet	3H	-OCH <sub>3</sub>
2.8-3.0	Multiplet	2H	-CH <sub>2</sub> -Ar
2.5-2.7	Broad Singlet	1H	-OH

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will show characteristic peaks for the carbonyl carbon, aromatic carbons (with C-F splitting), the carbon bearing the hydroxyl group, the methylene carbon, and the methyl ester carbon.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
~174	C=O (ester)
~162 (d, $^1\text{JCF} \approx 245$ Hz)	C-F
~134 (d, $^4\text{JCF} \approx 3$ Hz)	C-ipso
~130 (d, $^3\text{JCF} \approx 8$ Hz)	C-ortho
~115 (d, $^2\text{JCF} \approx 21$ Hz)	C-meta
~70	-CH(OH)-
~52	-OCH <sub>3</sub>
~40	-CH <sub>2</sub> -Ar

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Intensity	Assignment
3500-3300	Strong, Broad	O-H stretch (alcohol)
3050-3000	Medium	C-H stretch (aromatic)
2990-2850	Medium	C-H stretch (aliphatic)
1735-1715	Strong	C=O stretch (ester)
1600, 1500	Medium-Strong	C=C stretch (aromatic ring)
1250-1200	Strong	C-O stretch (ester)
1160-1100	Strong	C-F stretch

### Experimental Protocol for Spectroscopic Analysis:

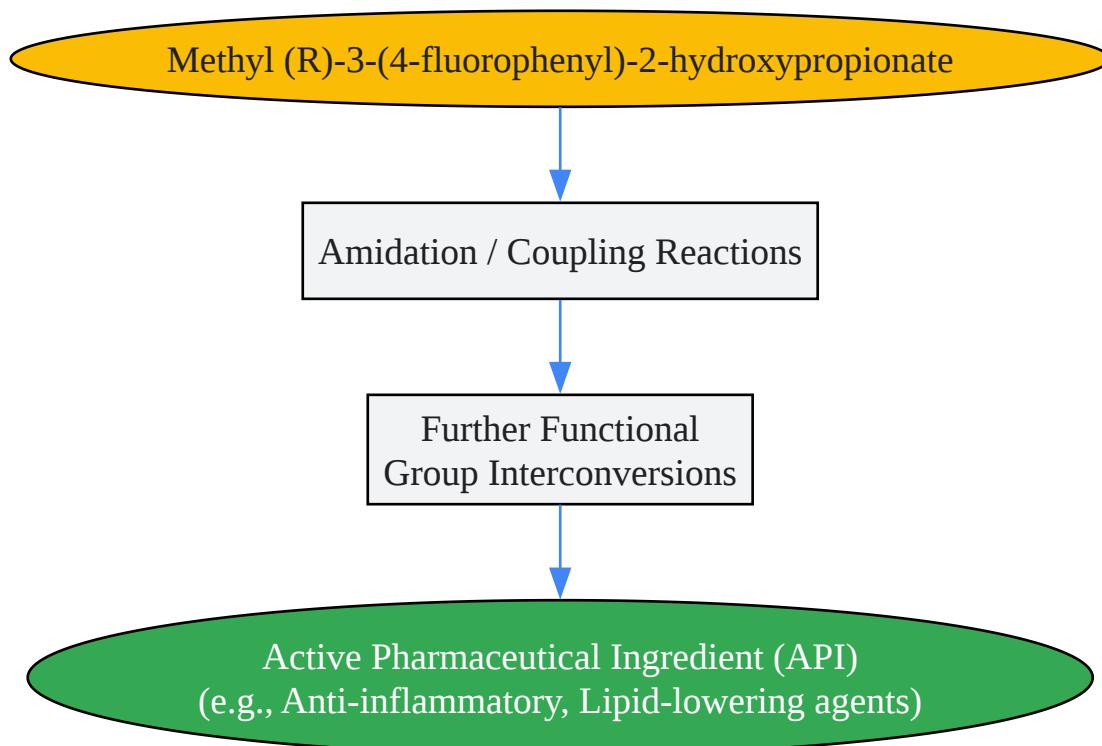
- NMR Spectroscopy:
  - Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
  - Process the data, including Fourier transformation, phase correction, and baseline correction.
- FTIR Spectroscopy:
  - Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Identify the characteristic absorption bands.

## Applications in Drug Development

**Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** serves as a critical chiral synthon for a variety of drug candidates. Its enantiomeric purity is paramount as the biological activity of many drugs is stereospecific.

Use as a Precursor in Pharmaceutical Synthesis:



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Caption: Role in API synthesis.

The (R)-configuration of the hydroxyl group and the presence of the 4-fluorophenyl moiety are key structural features that are incorporated into the final API. For instance, it can be a

precursor for the synthesis of certain statin side chains or other molecules where a chiral  $\beta$ -hydroxy acid derivative is required.

## Safety and Handling

While specific GHS classification data is not readily available, standard laboratory safety precautions should be followed when handling **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate**.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place.[\[2\]](#)

## Conclusion

**Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** is a fundamentally important chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and useful functionalities make it an indispensable tool for the synthesis of complex and potent drug molecules. This technical guide provides a foundational understanding of its properties, synthesis, analysis, and applications, serving as a valuable resource for scientists and researchers in the field of drug development.

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## References

- 1. Methyl (R)-3-(4-Fluorophenyl)-2-Hydroxypropionate [myskinrecipes.com]
- 2. Practical asymmetric synthesis of  $\beta$ -hydroxy  $\gamma$ -amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

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